Fas C-Terminal Tripeptide Acetate, with the sequence Ac-Ser-Leu-Val-OH, is a synthetic peptide derived from the C-terminal region of the Fas receptor, which plays a critical role in apoptosis (programmed cell death). This compound is classified as a tripeptide and has a molecular formula of C₁₈H₃₃N₃O₈ and a molecular weight of approximately 419.47 g/mol . The Fas receptor, also known as APO-1 or CD95, is part of the tumor necrosis factor receptor superfamily and is essential for mediating apoptosis through the formation of the death-inducing signaling complex upon ligand binding .
Fas C-Terminal Tripeptide Acetate is synthesized rather than extracted from natural sources. It is classified under peptides that exhibit biological activity, particularly in the context of apoptosis and immune regulation. The peptide's design allows it to interact specifically with proteins involved in apoptotic signaling pathways, making it significant in both research and therapeutic applications .
The synthesis of Fas C-Terminal Tripeptide Acetate generally employs solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. This method involves:
The synthesis process must ensure that specific functional groups are preserved or modified appropriately to enhance biological activity. For instance, modifications at the N-terminus or C-terminus can significantly influence binding affinities and biological functions .
Fas C-Terminal Tripeptide Acetate has a defined three-dimensional structure that facilitates its interaction with target proteins. The presence of specific side chains contributes to its binding capabilities. The structure includes:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into conformational dynamics and interactions with other biomolecules .
Fas C-Terminal Tripeptide Acetate primarily engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with its targets, notably FAP-1 (Fas-associated protein with death domain). These interactions inhibit Fas/FAP-1 binding, thereby modulating apoptotic signaling pathways .
The efficacy of this peptide in inhibiting Fas signaling can be enhanced by structural modifications that increase hydrophobicity or introduce additional functional groups capable of forming stronger interactions with binding partners .
Fas C-Terminal Tripeptide Acetate acts by disrupting the interaction between Fas and FAP-1. This inhibition prevents the formation of the death-inducing signaling complex, thereby blocking apoptosis. The mechanism involves:
Fas C-Terminal Tripeptide Acetate has several scientific applications:
Fas-mediated apoptosis initiates when Fas ligand (FasL) or agonistic antibodies crosslink Fas receptors, triggering formation of the Death-Inducing Signaling Complex (DISC). This complex recruits FADD (Fas-associated death domain protein) and procaspase-8, resulting in caspase activation and proteolytic cell death [4] [9]. FAP-1 (PTPN13), a protein tyrosine phosphatase, binds the Fas C-terminus via its third PDZ domain, suppressing apoptosis through mechanisms involving receptor internalization and DISC inhibition [1] [3]. Tumors exploit this pathway—colon cancer (DLD-1), neuroblastoma, and glioblastoma cells overexpress FAP-1, conferring resistance to Fas-mediated killing [1] [7]. The tripeptide Ac-SLV counters this resistance by displacing FAP-1 from full-length Fas, thereby re-sensitizing cells to extrinsic apoptosis [3].
The inhibitory efficacy of Ac-SLV depends critically on stereospecific residues and terminal modifications:
Chemical modifications to Ac-SLV significantly enhance its apoptotic activity:
Table 2: Impact of Structural Modifications on Tripeptide Function
| Modification | Functional Effect | Mechanistic Basis |
|---|---|---|
| D-Val substitution | Complete loss of activity | Disrupted hydrophobic packing in PDZ3 |
| Ser→Ala mutation | ~60% reduced inhibition | Loss of H-bond with FAP-1 Asn2262 |
| C-terminal amidation | Inactive | Elimination of critical ionic interaction |
| Phenylaminocarbonyl at N-terminus | 8-fold increase in potency | Enhanced hydrophobic contact with PDZ3 |
| Glu-meta-phenyl conjugation | Superior to phenylaminocarbonyl alone | Electrostatic stabilization of bound complex |
The C-terminal SLV motif adheres to the canonical PDZ-binding sequence (T/S)XV (where X=any residue), observed across phylogenetically diverse receptors:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: